![molecular formula C12H9BrO3 B2673769 5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione CAS No. 1521827-61-1](/img/structure/B2673769.png)
5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione
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Overview
Description
5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione typically involves the reaction of an indene derivative with a brominating agent followed by cyclization with an oxolane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]
- 5-Bromo-2,3-dihydrospiro[indene-1,3’-piperidine]
Uniqueness
5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is unique due to its oxolane ring, which imparts different chemical and physical properties compared to its pyrrolidine and piperidine analogs
Biological Activity
5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H9BrO3
- Molecular Weight : 281.10 g/mol
- CAS Number : 1521827-61-1
The compound features a bromine atom and a distinctive oxolane ring fused to an indene moiety, contributing to its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes due to the presence of carbonyl groups that can participate in enzyme-substrate interactions.
- Receptor Modulation : Its unique structure allows for potential binding to receptors involved in neurotransmission and other physiological processes.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds. For instance, compounds containing spirocyclic structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The cytotoxic potential of this compound remains an area for further exploration.
Study 1: Synthesis and Bioactivity Evaluation
A study focused on synthesizing derivatives of spirocyclic compounds including this compound evaluated their bioactivity against vesicular acetylcholine transporters. The results indicated varying degrees of inhibition across different derivatives, suggesting that structural modifications could enhance biological activity .
Study 2: Toxicological Assessment
Toxicological evaluations classified the compound under acute toxicity categories for oral and dermal exposure (Category 3), indicating potential risks associated with handling . This highlights the importance of assessing safety profiles in future research endeavors.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione | Structure | Anticancer properties |
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione | Structure | Antimicrobial activity |
The comparison indicates that while similar compounds exhibit promising biological activities, the specific effects of this compound require further investigation.
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(14)16-11(12)15/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJYRCCBSKKHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=C1C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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